molecular formula C11H9NO2 B8664128 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one

Cat. No.: B8664128
M. Wt: 187.19 g/mol
InChI Key: AGHWGPKGIWWOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Oxazol-5-yl)phenyl]ethan-1-one is a heterocyclic compound featuring an acetophenone backbone substituted with a 1,3-oxazole ring at the para position of the phenyl group. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The oxazole moiety, a five-membered ring containing one oxygen and one nitrogen atom, enhances π-π stacking interactions and hydrogen-bonding capabilities, which are critical for biological activity and molecular recognition .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-[4-(1,3-oxazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)9-2-4-10(5-3-9)11-6-12-7-14-11/h2-7H,1H3

InChI Key

AGHWGPKGIWWOOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one typically involves the formation of the oxazole ring followed by its attachment to the phenyl group. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the reaction being facilitated by microwave-assisted cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. The van Leusen reaction remains a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Oxazole Ring
  • 1-[4-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone (): This derivative introduces an ethylsulfonyl and methoxyphenylamino group on the oxazole ring. Such modifications may improve pharmacokinetic properties compared to the parent compound .
  • 1-{4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one (): Addition of a piperazine linker and benzenesulfonyl group introduces conformational flexibility and electron-withdrawing effects.
Replacement of Oxazole with Other Heterocycles
  • 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone (): Substitution with a 1,3,4-oxadiazole ring replaces oxygen with an additional nitrogen atom. This increases aromaticity and may alter binding affinities in enzyme inhibition studies.
  • The nitro group at the phenyl ring introduces strong electron-withdrawing effects, which could modulate redox properties .

Physicochemical Properties

  • Melting Points: 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one: 137.3–138.5°C (). 1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one: No data, but sulfonyl/chloro substituents likely increase thermal stability ().
  • Solubility :
    Piperazine-containing derivatives () exhibit improved aqueous solubility due to the basic nitrogen atoms, contrasting with sulfonyl-substituted analogs (), which may have lower solubility despite higher polarity.

ADMET and Toxicity Profiles

  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): Limited toxicological data, but the thiazole ring may confer hepatotoxicity risks.

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